Cytoskeleton-associated p85 protein is a regulatory subunit of phosphoinositide 3-kinase, specifically the class 1A isoforms. It plays a crucial role in cellular signaling pathways, particularly those activated by receptor tyrosine kinases. The p85 protein interacts with the p110 catalytic subunit to form a heterodimer that is essential for phosphatidylinositol 3,4,5-trisphosphate production, which is pivotal for various cellular processes including growth, survival, and metabolism .
The p85 protein is classified under the phosphoinositide 3-kinase family. It exists in several isoforms, primarily p85α and p85β, which differ in their structure and functional roles. These proteins are encoded by the PIK3R1 and PIK3R2 genes, respectively. The p85 protein is predominantly found in mammalian cells and is involved in various signaling pathways that regulate cellular responses to external stimuli .
The synthesis of cytoskeleton-associated p85 protein can be achieved through recombinant DNA technology. This involves cloning the PIK3R1 or PIK3R2 gene into an expression vector, followed by transformation into suitable host cells such as bacteria or yeast. The expressed protein can then be purified using affinity chromatography techniques that exploit the protein's unique binding properties.
In laboratory settings, methods such as Western blotting and immunoprecipitation are commonly used to analyze the expression and activity of p85 proteins. These techniques allow researchers to assess the interaction of p85 with other signaling molecules and its role in cellular processes like autophagy and receptor signaling .
The cytoskeleton-associated p85 protein features several important structural domains:
Cytoskeleton-associated p85 protein participates in several key biochemical reactions:
These reactions are crucial for maintaining cellular homeostasis and responding to external signals.
The mechanism of action of cytoskeleton-associated p85 involves its role as an adapter in signaling cascades:
Data from studies indicate that alterations in p85 expression or function can significantly impact oncogenic signaling pathways, making it a potential target for therapeutic intervention .
Cytoskeleton-associated p85 protein has distinct physical properties:
Chemically, it exhibits properties typical of proteins with multiple domains involved in binding interactions. Its stability can be influenced by factors such as temperature and ionic strength .
Cytoskeleton-associated p85 protein has significant applications in scientific research:
The p85 regulatory subunit of class IA phosphatidylinositol 3-kinases (PI3Ks) features a modular architecture that enables both catalytic regulation and cytoskeletal interactions. Its N-terminal SH3 domain binds proline-rich motifs in cytoskeletal regulators such as cortactin (pp80/85), facilitating colocalization with F-actin in membrane protrusions and podosomes [1]. The BCR homology (BH) domain (also termed RhoGAP domain) exhibits GTPase-activating protein activity toward small GTPases (CDC42, RAB5, RAC1), directly linking p85 to cytoskeletal dynamics. Structural analyses reveal that the BH domain mediates p85α dimerization via trans interactions between the SH3 domain of one monomer and the PR1 domain of another, creating a platform for PTEN binding [3]. The C-terminal SH2 domains (nSH2 and cSH2) recognize phosphotyrosine residues (pYxxM motifs) on activated receptors or adaptor proteins. The cSH2 domain additionally suppresses Ras-induced activation of the p110 catalytic subunit until receptor stimulation occurs [6].
Table 1: Functional Domains of p85 Regulatory Subunit
Domain | Structural Features | Binding Partners/Function |
---|---|---|
SH3 | Binds proline-rich motifs | Cortactin, dynamin, actin polymerization regulators |
BH (RhoGAP) | Homodimerization interface; GTPase specificity | PTEN, CDC42, RAB5, RAC1; cytoskeletal remodeling |
nSH2 | Phosphotyrosine recognition (pYxxM) | Activated RTKs (e.g., PDGFR, IGF-1R); IRS-1 sequestration |
cSH2 | Inter-SH2 (iSH2) linker; inhibits Ras-p110 binding | Blocks Ras-induced activation; phosphopeptide recruitment |
Class IA PI3K regulatory subunits arise from three genes (PIK3R1, PIK3R2, PIK3R3) generating five isoforms with distinct domain compositions and cellular functions. p85α (encoded by PIK3R1) contains all canonical domains (SH3-BH-nSH2-iSH2-cSH2) and stabilizes PTEN via dimerization, counteracting PI3K signaling [3] [7]. Its splice variants p55α and p50α lack the SH3 and BH domains, enabling constitutive membrane localization and heightened PI3K activation in malignancies like glioblastoma and endometrial cancer [7]. p85β (PIK3R2-encoded) shares domain structure with p85α but cannot stabilize PTEN. It uniquely promotes Rac-mediated membrane ruffling and stress fiber disassembly during PDGF-induced cytoskeletal remodeling [3]. p55γ (PIK3R3-encoded) lacks the SH3 domain and exhibits tissue-restricted expression, with copy number gains noted in ovarian cancer [7].
Table 2: p85 Isoforms and Functional Specialization
Isoform | Domains Present | Tissue Distribution | Cytoskeletal/Cancer Roles |
---|---|---|---|
p85α | SH3-BH-nSH2-iSH2-cSH2 | Ubiquitous | PTEN stabilization; suppresses oncogenic transformation |
p55α/p50α | nSH2-iSH2-cSH2 | Broad | Constitutive PI3K activation; tumor progression |
p85β | SH3-BH-nSH2-iSH2-cSH2 | Ubiquitous | RAC1-mediated membrane ruffling; stress fiber disassembly |
p55γ | BH-nSH2-iSH2-cSH2 | Liver, prostate, breast | Amplified in ovarian cancer; metabolic regulation |
The p85-p110 heterodimer maintains basal inhibition through multiple inter-subunit contacts. The iSH2 domain forms a coiled-coil structure that binds the p110 ABD (adaptor-binding domain) and C2 regions, stabilizing p110 while suppressing its lipid kinase activity [4] [6]. Structural studies confirm that nSH2 and cSH2 domains further constrain p110 by contacting its helical and kinase domains. Receptor activation relieves this inhibition via a dual mechanism:
Table 3: p85-p110 Interaction Interfaces and Regulatory Effects
Interaction Region | p110 Contact Site | Functional Consequence |
---|---|---|
iSH2 coiled-coil | ABD, C2 domains | Stabilizes p110; maintains basal inhibition |
nSH2 domain | Helical domain | Blocks catalytic cleft; inhibition reversed by pY binding |
cSH2-iSH2 linker | RBD, kinase domain | Prevents Ras access; relieved by phosphopeptide binding |
SH3/BH domains (p85α-specific) | Non-p110 partners | Mediates PTEN/RhoGAP interactions independent of p110 |
Post-translational modifications (PTMs) of p85 dynamically regulate its signaling and cytoskeletal functions. Tyrosine phosphorylation occurs at Y464 (SH2 domain) and Y688 (cSH2 domain) via Src-family kinases (SFKs) upon integrin engagement or growth factor stimulation. This modification:
Table 4: Key Phosphorylation Sites in p85 Regulatory Subunits
Residue | Modifying Enzyme | Functional Outcome |
---|---|---|
Y464 | Src-family kinases | Recruits p85 to focal adhesions; activates Rac GAP function |
Y688 | Receptor tyrosine kinases | Disrupts p85-p110 binding; enhances monomeric p85-IRS1 complexes |
S608 (p85β) | PKCα | Promotes ZFP64/CSF1-dependent M2 macrophage polarization |
S226 (ZFP64) | PKCα | Enables p85β nuclear translocation; transcriptional regulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0